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5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride
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Overview
Description
5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trifluoroethoxy group attached to a pentane backbone, with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid+Thionyl chloride→5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Hydrolysis: Typically occurs in aqueous environments or with the addition of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Sulfonyl Fluorides: Formed from reduction.
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound featuring a trifluoroethoxy group and a sulfonyl chloride group. Its molecular formula is C8H14ClF3O3S, with a molecular weight of approximately 282.71 g/mol. The compound's IUPAC name indicates the presence of a sulfonyl chloride and a trifluoroethoxy moiety, which contributes to its reactivity and potential applications in organic synthesis and biological research. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactivity and Interactions
The reactivity of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is due to the electrophilic nature of the sulfonyl chloride group. This allows the compound to undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamide derivatives or other sulfonate compounds. The mechanism involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion. Interaction studies involving 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. The sulfonyl chloride group is particularly reactive towards amines and alcohols, leading to the formation of stable covalent bonds. Such interactions are essential for understanding how this compound can be employed in modifying biological molecules or in developing new materials.
Potential Applications
While specific biological activity data on 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is limited, compounds with sulfonyl chloride functionalities are often utilized in medicinal chemistry for modifying biomolecules. Such modifications can aid in studying enzyme mechanisms and protein interactions. The trifluoroethoxy group may also enhance lipophilicity and bioavailability, making this compound potentially useful in pharmaceutical applications. Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Structural Analogs
Several compounds share structural features with 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride.
Compound Name | Unique Features |
---|---|
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Contains a pyridine ring and is used in agrochemicals |
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | Incorporates a benzimidazole moiety and has potential pharmaceutical applications |
Rimsulfuron | A sulfonylurea herbicide that exhibits unique herbicidal properties |
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,2-Pentafluoroethanesulfonyl chloride
- 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride
Uniqueness
5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C7H12ClF3O3S |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O3S/c8-15(12,13)5-3-1-2-4-14-6-7(9,10)11/h1-6H2 |
InChI Key |
QYGPSFWHNUTHFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(F)(F)F)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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